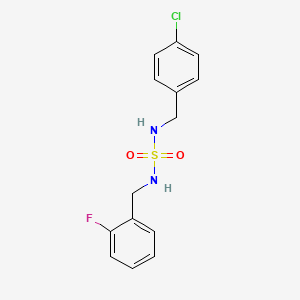

N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide

Description

N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide is a sulfamide derivative featuring two distinct aromatic substituents: a 4-chlorobenzyl group and a 2-fluorobenzyl group. The compound is identified by CAS number 337924-38-6 and InChIKey BMWBCNTWAKJOST-UHFFFAOYSA-N . Its structure combines halogenated benzyl moieties, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding. Synonyms include ZINC01387520 and CHEMBL1576131, reflecting its presence in chemical libraries for drug discovery .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2S/c15-13-7-5-11(6-8-13)9-17-21(19,20)18-10-12-3-1-2-4-14(12)16/h1-8,17-18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWBCNTWAKJOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(2-fluorobenzyl)sulfamide typically involves the reaction of 4-chlorobenzylamine and 2-fluorobenzylamine with a sulfamide precursor. Common synthetic routes may include:

Step 1: Protection of amine groups if necessary.

Step 2: Reaction with a sulfamide precursor under controlled conditions.

Step 3: Deprotection of amine groups if they were protected in Step 1.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(2-fluorobenzyl)sulfamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Conversion to amines or other reduced forms.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(2-fluorobenzyl)sulfamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Nitrothiophene-Containing Analogues

- N-(4-Chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (Compound 6, ): This compound shares the 4-chlorobenzyl and 2-fluorobenzyl groups but incorporates a 5-nitrothiophene moiety. Analytical data (LCMS: m/z 391, HRMS: 391.0684) confirm its molecular identity . Key Difference: The replacement of the sulfamide group with a nitrothiophene-linked methanamine alters hydrogen-bonding capacity and solubility.

Pyrazole Derivatives

- N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (Compound 6b, ): This pyrazole-containing analogue replaces the 2-fluorobenzyl group with a trifluoromethylphenyl-pyrazole system. The trifluoromethyl group enhances lipophilicity, while the pyrazole ring may engage in π-π stacking with biological targets.

Functional Group Comparisons: Sulfamide vs. Sulfonamide

- N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide () : This analogue replaces the sulfamide with a sulfanyl-acetamide group, reducing hydrogen-bonding capacity. The pyrimidine ring may confer selectivity for enzymatic targets like kinases or phosphatases .

Biological Activity

N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfamides, characterized by a central sulfamide group (SO2NR2). The structure includes two benzyl moieties, one substituted with a chlorine atom at the para position and the other with a fluorine atom at the meta position. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound is hypothesized to involve modulation of enzyme activity or receptor interactions. The specific mechanisms may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation: It could interact with receptors, altering cellular signaling pathways that are crucial in disease processes.

Anticancer Potential

There is growing interest in the anticancer properties of sulfamide compounds. This compound may exhibit cytotoxic effects against various cancer cell lines:

- Mechanisms: Potential mechanisms include induction of apoptosis or inhibition of tumor growth through interference with cell cycle regulation.

- Case Studies: In vitro studies are necessary to establish its efficacy against specific cancer types.

Research Findings and Case Studies

While comprehensive studies specifically on this compound are scarce, related compounds have shown promising results. Here are some notable findings:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Sulfamide A | Antibacterial | 5 µM | |

| Sulfamide B | Anticancer (MCF-7) | 10 µM | |

| Sulfamide C | Antifungal | 2 µM |

These studies indicate that modifications in the sulfamide structure can significantly impact biological activity. Future research should focus on synthesizing derivatives of this compound to evaluate their potency and specificity against various biological targets.

Q & A

What are the recommended synthetic strategies for N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide?

Basic Research Question

The synthesis typically involves a multi-step route starting with sulfonamide formation via condensation of 4-chlorobenzylamine and 2-fluorobenzylamine with a sulfonyl chloride intermediate. Key steps include:

- Sulfonylation : Reacting amines with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfamide backbone .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product, ensuring >95% purity .

- Yield Optimization : Adjusting stoichiometry, reaction time, and temperature (e.g., 24–48 hours at room temperature) to maximize efficiency .

What analytical techniques are essential for characterizing this sulfamide derivative?

Basic Research Question

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and verify aromatic/alkyl proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry, particularly for crystallizable derivatives .

- HPLC-PDA : Assesses purity and identifies byproducts using photodiode array detection .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

Optimization requires systematic variation of parameters:

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

- Catalyst Screening : Evaluate bases (e.g., triethylamine, DMAP) to accelerate sulfamide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates .

- DoE (Design of Experiments) : Statistical approaches like factorial design identify critical interactions between variables .

What methodologies are used to determine the mechanism of action in biological systems?

Advanced Research Question

Mechanistic studies involve:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands to assess target binding .

- Cellular Pathway Analysis : Transcriptomics/proteomics to identify downstream effects (e.g., apoptosis, inflammation) .

- Molecular Docking : Computational modeling (e.g., AutoDock) predicts binding modes to receptors/enzymes .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (Kₐ, Kₐ) for target interactions .

How should researchers address contradictory biological activity data across studies?

Advanced Research Question

Contradictions often arise from experimental variables. Mitigation strategies include:

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR + fluorescence polarization) .

- Purity Verification : Re-analyze compound batches via HPLC and HRMS to exclude impurity-driven artifacts .

- Strain/Cell Line Authentication : Confirm biological models (e.g., ATCC certification) to rule out cross-contamination .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay conditions .

What computational tools aid in predicting the physicochemical properties of this compound?

Advanced Research Question

Key tools include:

- Quantum Chemical Calculations (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Molecular Dynamics (MD) Simulations : Models solvation effects and stability in biological membranes .

- QSAR Models : Relate structural features (e.g., logP, polar surface area) to bioavailability/toxicity .

- PubChem and ChemAxon : Provide databases for benchmarking predicted vs. experimental properties .

How can researchers design derivatives to enhance target selectivity?

Advanced Research Question

Rational design strategies involve:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity .

- Bioisosteric Replacement : Swap sulfamide groups with carbamates or ureas to improve pharmacokinetics .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds, hydrophobic pockets) using MOE or Schrödinger .

- ADMET Profiling : Prioritize derivatives with favorable absorption/distribution profiles using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.